2-Amino-3-piperazin-1-ylpyrazine

Description

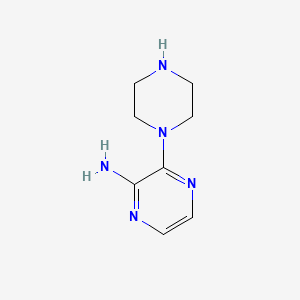

Structure

3D Structure

Properties

IUPAC Name |

3-piperazin-1-ylpyrazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N5/c9-7-8(12-2-1-11-7)13-5-3-10-4-6-13/h1-2,10H,3-6H2,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKYQDUPZKFLAKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC=CN=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10668094 | |

| Record name | 3-(Piperazin-1-yl)pyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10668094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59215-43-9 | |

| Record name | 3-(1-Piperazinyl)-2-pyrazinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59215-43-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Piperazin-1-yl)pyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10668094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 3-(Piperazin-1-yl)pyrazin-2-amine: A Privileged Scaffold in Modern Drug Discovery

Abstract

This technical guide provides an in-depth analysis of 3-(Piperazin-1-yl)pyrazin-2-amine, a heterocyclic compound of significant interest to the pharmaceutical and medicinal chemistry sectors. The document delineates its precise chemical identity according to IUPAC nomenclature, details its key physicochemical properties, and presents a validated, step-by-step synthetic protocol. The core of this guide focuses on the compound's strategic importance as a "privileged scaffold," particularly its role as a hinge-binding motif in the development of protein kinase inhibitors.[1][2] The causality behind its synthetic route and its mechanism of biological interaction are explained to provide actionable insights for researchers, scientists, and drug development professionals. All methodologies and claims are substantiated with authoritative references to ensure scientific integrity.

Chemical Identity and Nomenclature

The compound commonly referred to as "2-Amino-3-piperazin-1-ylpyrazine" is systematically named under the guidelines of the International Union of Pure and Applied Chemistry (IUPAC).

-

IUPAC Name: 3-(Piperazin-1-yl)pyrazin-2-amine[3]

-

CAS Number: 59215-43-9[3]

-

Molecular Formula: C₈H₁₃N₅

-

Molecular Weight: 179.22 g/mol [3]

Chemical Structure:

Figure 1: 2D structure of 3-(Piperazin-1-yl)pyrazin-2-amine. Source: PubChem CID 276189.

Figure 1: 2D structure of 3-(Piperazin-1-yl)pyrazin-2-amine. Source: PubChem CID 276189.

The structure features a pyrazine ring substituted with an amino group at the 2-position and a piperazine ring at the 3-position. This specific arrangement of nitrogen-rich heterocycles is fundamental to its utility in medicinal chemistry.

Physicochemical Properties

A comprehensive understanding of a compound's physical and chemical properties is critical for its application in drug development, influencing factors from reaction kinetics to formulation. The properties of 3-(Piperazin-1-yl)pyrazin-2-amine are summarized below.

| Property | Value | Source |

| Appearance | Solid (Predicted) | --- |

| Boiling Point | 396.07 °C at 760 mmHg (Predicted) | [3] |

| Flash Point | 193.34 °C (Predicted) | [3] |

| Density | 1.224 g/cm³ (Predicted) | [3] |

| pKa | 8.52 ± 0.10 (Predicted) | [4] |

| LogP | 0.443 (Predicted) | [3] |

| Topological Polar Surface Area (TPSA) | 67.07 Ų | [3] |

These properties are computationally predicted and should be confirmed by experimental data for critical applications.

Synthesis and Mechanistic Rationale

The synthesis of 3-(Piperazin-1-yl)pyrazin-2-amine is most efficiently achieved via a nucleophilic aromatic substitution (SNAr) reaction. This pathway is favored due to its high yield, operational simplicity, and the use of readily available starting materials.

Causality of Experimental Choice: The chosen precursor, 2-amino-3-chloropyrazine, is an ideal substrate for SNAr. The pyrazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This deficiency strongly activates the chlorine atom at the 3-position, making it an excellent leaving group for nucleophilic attack by piperazine.[5] The amino group at the 2-position, while electron-donating, does not sufficiently deactivate the ring to prevent the reaction, which proceeds under moderate conditions.[5] Using an excess of piperazine serves a dual purpose: it drives the reaction to completion and acts as a base to neutralize the HCl byproduct, simplifying the workup.

Recommended Synthetic Protocol

This protocol describes a reliable method for the laboratory-scale synthesis of the title compound.

Materials:

-

2-Amino-3-chloropyrazine

-

Piperazine (anhydrous)[6]

-

Dimethylformamide (DMF), anhydrous

-

Potassium carbonate (K₂CO₃) (optional, as an alternative base)

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

-

Standard glassware for extraction and filtration

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask, add 2-amino-3-chloropyrazine (1.0 eq).

-

Reagent Addition: Add anhydrous piperazine (3.0-5.0 eq). The large excess is crucial. Suspend the reactants in a suitable volume of anhydrous DMF.

-

Reaction Conditions: Stir the mixture at 80-100 °C under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 6-12 hours.

-

Workup: Cool the reaction mixture to room temperature. Pour the mixture into water and extract the aqueous phase three times with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

Final Product: The resulting crude product can be further purified by column chromatography on silica gel or by recrystallization to yield 3-(Piperazin-1-yl)pyrazin-2-amine as a solid.

Synthesis Workflow Diagram

The following diagram visualizes the key steps in the synthesis of 3-(Piperazin-1-yl)pyrazin-2-amine.

Caption: Workflow for the SNAr synthesis of 3-(Piperazin-1-yl)pyrazin-2-amine.

Application in Medicinal Chemistry: A Privileged Scaffold

The 2-aminopyrazine motif is recognized in medicinal chemistry as a "privileged scaffold".[7] This term describes molecular frameworks that can bind to multiple, distinct biological targets, making them highly valuable starting points for drug discovery programs.[1][8]

Role as a Kinase Inhibitor Hinge-Binding Motif

Protein kinases are a major class of drug targets, particularly in oncology and immunology.[2] Many small molecule kinase inhibitors are ATP-competitive, binding to the ATP pocket of the enzyme.[1] The 2-aminopyrazine core of 3-(Piperazin-1-yl)pyrazin-2-amine is an exceptional "hinge-binder."

Mechanistic Insight: The hinge region of a kinase is a flexible loop connecting the N- and C-lobes of the catalytic domain. It contains key amino acid residues that form hydrogen bonds with the adenine ring of ATP. The 2-aminopyrazine scaffold perfectly mimics this interaction. The pyrazine ring nitrogen and the exocyclic amino group act as a hydrogen bond donor-acceptor pair, forming two or three crucial hydrogen bonds with the backbone of the hinge region, effectively anchoring the inhibitor in the ATP binding site.[1][2] The piperazine moiety serves as a versatile linker or solvent-exposed group that can be further functionalized to achieve selectivity and improve pharmacokinetic properties.[9]

Illustrative Signaling Pathway: Targeting the MAPK/ERK Pathway

Many kinases targeted by pyrazine-based inhibitors are components of critical cell signaling pathways like the MAPK/ERK pathway, which is frequently dysregulated in cancer. An inhibitor derived from the 3-(piperazin-1-yl)pyrazin-2-amine scaffold could, for example, target MEK or RAF kinases within this cascade.

Caption: The MAPK/ERK pathway and potential intervention by a pyrazine-based kinase inhibitor.

Analytical Characterization

To ensure the identity and purity of synthesized 3-(Piperazin-1-yl)pyrazin-2-amine, a standard panel of analytical techniques should be employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and atom connectivity.

-

Mass Spectrometry (MS): To verify the molecular weight and formula.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.

Safety, Handling, and Storage

Safety: As with any laboratory chemical, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Handle in a well-ventilated area or a chemical fume hood. Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

3-(Piperazin-1-yl)pyrazin-2-amine is more than a simple chemical intermediate; it is a strategically important scaffold in modern medicinal chemistry. Its straightforward synthesis and ideal electronic and structural features make it a cornerstone for developing potent and selective kinase inhibitors. This guide has provided the foundational knowledge, from synthesis to application, to empower researchers in their pursuit of novel therapeutics.

References

-

Al-Ostoot, F. H., Al-Ghamdi, S. A., Al-Malki, J. S., & Al-Sha'er, M. A. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Expert Opinion on Therapeutic Patents, 34(9), 675-696. [Link]

-

Wikipedia contributors. (2024). Piperazine. Wikipedia. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Organic Chemistry Portal. [Link]

-

National Center for Biotechnology Information. (n.d.). 3-(1-Piperazinyl)-1,2-benzisothiazole. PubChem. [Link]

-

National Center for Biotechnology Information. (n.d.). 2-(Piperazin-1-yl)pyridin-3-amine. PubChem. [Link]

- Google Patents. (n.d.). US6111105A - Processes and intermediates for preparing 3-(1-piperazinyl)-1,2-benzisothiazole.

-

Maccari, R., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(19), 6828. [Link]

-

Al-Hujaily, E. M., et al. (2024). Exploring the pharmacological versatility of triazolopyrazine: A multi-target scaffold for drug development. Journal of Molecular Structure, 1301, 137336. [Link]

-

Mulani, S., et al. (2022). Pyrazine Derivatives—Versatile Scaffold. Russian Journal of Bioorganic Chemistry, 48(5), 865-895. [Link]

-

Al-Ostoot, F. H., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Expert Opinion on Therapeutic Patents. [Link]

Sources

- 1. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. Page loading... [guidechem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Piperazine - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Exploring the pharmacological versatility of triazolopyrazine: A multi-target scaffold for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Amino-3-piperazin-1-ylpyrazine (CAS No. 59215-43-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-3-piperazin-1-ylpyrazine is a heterocyclic organic compound featuring a pyrazine ring substituted with both an amino group and a piperazine moiety. This unique structural arrangement positions it as a valuable scaffold in medicinal chemistry. The constituent pyrazine and piperazine rings are well-established pharmacophores, frequently incorporated into a wide array of biologically active molecules due to their ability to modulate physicochemical properties and interact with various biological targets.[1][2] The pyrazine ring, a nitrogen-containing heterocycle, is a key component in several clinically approved drugs, while the piperazine group often enhances aqueous solubility and provides a versatile point for structural modification, which can significantly influence a compound's pharmacokinetic profile and target affinity.[2][3] This guide provides a comprehensive overview of the synthesis, physicochemical properties, potential therapeutic applications, and analytical characterization of this compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in drug discovery and development. These properties influence its solubility, permeability, and interaction with biological systems.

| Property | Value | Source |

| CAS Number | 59215-43-9 | [4] |

| Molecular Formula | C₈H₁₁N₅ | Calculated |

| Molecular Weight | 177.21 g/mol | Calculated |

| Density | 1.224 g/cm³ | [4] |

| Boiling Point | 396.073°C at 760 mmHg | [4] |

| Flash Point | 193.338°C | [4] |

| Refractive Index | 1.602 | [4] |

| LogP | 0.44340 | [4] |

| PSA (Polar Surface Area) | 67.07 Ų | [4] |

Synthesis and Chemical Logic

The synthesis of this compound typically involves the strategic introduction of the piperazine and amino functionalities onto a pyrazine core. A common and logical approach is the nucleophilic aromatic substitution (SNAr) reaction. This strategy leverages the electron-deficient nature of a halogenated pyrazine precursor, making it susceptible to attack by a nucleophile like piperazine.

A plausible synthetic route, based on established principles of heterocyclic chemistry, is outlined below. This protocol is a representative example and may require optimization based on laboratory conditions and available starting materials.

Representative Synthetic Workflow

Caption: A representative workflow for the synthesis of this compound.

Experimental Protocol

Objective: To synthesize this compound via a nucleophilic aromatic substitution reaction.

Materials:

-

2-Amino-3-chloropyrazine

-

Piperazine (anhydrous)

-

Anhydrous solvent (e.g., Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP))

-

Base (e.g., Potassium carbonate or Triethylamine)

-

Ethyl acetate

-

Hexanes

-

Brine solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-3-chloropyrazine (1 equivalent) in the chosen anhydrous solvent.

-

Addition of Reagents: Add piperazine (typically 2-3 equivalents to act as both reactant and acid scavenger, or 1.1 equivalents with an external base like potassium carbonate).

-

Reaction Conditions: Heat the reaction mixture to an elevated temperature (e.g., 80-120 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. If a solid precipitate (e.g., hydrochloride salt of piperazine) has formed, it can be filtered off. Dilute the filtrate with water and extract the product with a suitable organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate/hexanes with triethylamine).

-

Characterization: Confirm the identity and purity of the final product using analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and HPLC.

Potential Applications in Drug Discovery and Development

The structural motifs within this compound suggest its potential utility in several therapeutic areas, particularly in oncology and central nervous system (CNS) disorders.

Kinase Inhibition

The pyrazine ring is a well-known scaffold in the design of protein kinase inhibitors.[1][2] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers. The 2-aminopyrazine moiety can act as a "hinge-binder," forming key hydrogen bonds with the kinase's ATP-binding pocket. The piperazine group can extend into the solvent-exposed region, providing a handle for further modifications to enhance potency and selectivity.[1] Several pyrazine-based kinase inhibitors are in clinical trials or have been approved for cancer treatment.[2] The structural features of this compound make it a promising candidate for screening against various kinase targets.

Central Nervous System (CNS) Disorders

Piperazine derivatives are prevalent in drugs targeting the central nervous system, including antipsychotics, antidepressants, and anxiolytics.[5] The basic nitrogen atoms of the piperazine ring can be protonated at physiological pH, allowing for interactions with aminergic G-protein coupled receptors (GPCRs) such as dopamine and serotonin receptors. The overall structure of this compound could be explored for its potential to modulate these receptors, making it a candidate for investigation in the context of neurological and psychiatric disorders.[5]

Analytical Characterization

Robust analytical methods are essential for confirming the identity, purity, and stability of this compound. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are primary techniques for its characterization.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method is suitable for the analysis of this compound. Due to the basic nature of the piperazine moiety, peak tailing can be a common issue. To mitigate this, a base-deactivated column or the addition of a competing base like triethylamine to the mobile phase is recommended.

Illustrative HPLC Method:

-

Column: C18, base-deactivated (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% TFA or Formic Acid

-

Gradient: A suitable gradient from a high percentage of A to a high percentage of B over a defined time.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at a wavelength of maximum absorbance (determined by UV scan, likely in the 250-300 nm range).

-

Injection Volume: 10 µL

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the structural elucidation of this compound.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyrazine ring, the protons of the amino group (which may be broad and exchangeable), and the protons on the piperazine ring (typically appearing as two sets of multiplets corresponding to the protons adjacent to the pyrazine ring and those adjacent to the secondary amine).

-

¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbon atoms of the pyrazine and piperazine rings. The chemical shifts will be influenced by the electron-donating amino group and the piperazine substituent.

Conclusion

This compound is a compound of significant interest for drug discovery and development, owing to its hybrid structure that combines the pharmacophoric features of pyrazine and piperazine. Its synthesis is achievable through standard organic chemistry methodologies, and its structure lends itself to further derivatization to explore structure-activity relationships. The potential for this molecule to act as a kinase inhibitor or a CNS-active agent warrants further investigation. The analytical methods described provide a framework for its quality control and characterization in a research and development setting. This guide serves as a foundational resource for scientists and researchers looking to explore the therapeutic potential of this promising chemical entity.

References

-

Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Expert Opinion on Therapeutic Patents, PubMed Central. [Link]

-

Chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine by L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase. National Institutes of Health. [Link]

- US20190092739A1 - Process for the manufacture of 3-piperazin-1-yl-propylamine derivatives.

-

Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed. [Link]

-

Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. National Institutes of Health. [Link]

-

Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. National Institutes of Health. [Link]

-

Development of a high-performance liquid chromatography with fluorescence detection method for quantification of piperazine in animal products by using precolumn derivatization. PubMed. [Link]

-

New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. National Institutes of Health. [Link]

- US6111105A - Processes and intermediates for preparing 3-(1-piperazinyl)-1,2-benzisothiazole.

-

Development of a high-performance liquid chromatography with fluorescence detection method for quantification of piperazine in animal products by using precolumn derivatization. ResearchGate. [Link]

-

Synthesis, Spectroscopic Characterization and Biological Studies of Mn(II), Cu(II), Ni(II), Co(II) and Zn(II) Complexes with New Schiff Base of 2-((Pyrazine-2-ylimino)methyl)phenol. MDPI. [Link]

-

Synthesis of 3‐(piperazin‐1‐yl) benzo[d]isothiazole‐linked,3,4‐oxadiazoles and 1,2,4‐triazoles. ResearchGate. [Link]

-

Discovery of orally bioavailable imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. ResearchGate. [Link]

-

Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. [Link]

-

Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. [Link]

-

Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma. MDPI. [Link]

-

DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie. [Link]

-

PIPERAZINE DERIVATIVES AND THEIR USE FOR THE TREATMENT OF NEUROLOGICAL AND PSYCHIATRIC DISEASES. European Patent Office. [Link]

-

Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. National Institutes of Health. [Link]

- US20150284338A1 - Industrial process for the synthesis of pyrimidinyl-piperazine derivatives.

-

Piperazine synthesis. Organic Chemistry Portal. [Link]

- US20160024088A1 - Novel Pyrido[1,2-a]Pryazines And Their Use in the Treatment of Neurodegenerative and Neurological Disorders.

- EP1836192A2 - Aryl piperazine derivatives for the treatment of neuropsychiatric disorders.

-

Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. ResearchGate. [Link]

Sources

- 1. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PIPERAZINE DERIVATIVES AND THEIR USE FOR THE TREATMENT OF NEUROLOGICAL AND PSYCHIATRIC DISEASES - Patent 1615909 [data.epo.org]

- 4. Piperazine synthesis [organic-chemistry.org]

- 5. Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-(1-Piperazinyl)pyrazin-2-amine: Properties, Synthesis, and Analytical Characterization

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties, synthetic methodologies, and analytical characterization of 3-(1-piperazinyl)pyrazin-2-amine. While direct experimental data for this specific molecule is limited in publicly accessible literature, this document synthesizes information from its constituent moieties, pyrazin-2-amine and piperazine, along with data from structurally analogous compounds. This guide is intended for researchers, scientists, and professionals in drug development, offering a foundational understanding of this heterocyclic compound and enabling further investigation into its potential applications.

Introduction and Nomenclature

3-(1-Piperazinyl)pyrazin-2-amine is a heterocyclic compound that incorporates two key pharmacophores: the pyrazine ring, a core structure in various biologically active molecules, and the piperazine moiety, a common functional group in many approved drugs that can modulate physicochemical properties and target interactions.[1] The strategic combination of these two fragments suggests a potential for novel pharmacological activities.

Due to the apparent novelty of this specific compound, a dedicated CAS number has not been identified in comprehensive searches of chemical databases. For clarity and precision in future research, a systematic approach to its nomenclature is crucial.

Systematic IUPAC Name: 3-(Piperazin-1-yl)pyrazin-2-amine

Common Synonyms:

-

3-(1-Piperazinyl)-2-aminopyrazine

-

2-Amino-3-(piperazin-1-yl)pyrazine

Component Structures:

-

Pyrazin-2-amine: A substituted pyrazine, which is a diazine with nitrogen atoms at positions 1 and 4 of the benzene ring.

-

Piperazine: A six-membered heterocyclic compound with two nitrogen atoms at opposite positions in the ring.[2]

Chemical and Physical Properties

Properties of Constituent Moieties and Analogs

The following table summarizes key physical and chemical properties of pyrazin-2-amine, piperazine, and a structurally similar compound, 2-(piperazin-1-yl)pyridin-3-amine, to provide a basis for predicting the properties of the title compound.

| Property | Pyrazin-2-amine | Piperazine | 2-(Piperazin-1-yl)pyridin-3-amine |

| CAS Number | 5049-61-6[3] | 110-85-0[2] | 87394-62-5 |

| Molecular Formula | C₄H₅N₃[3] | C₄H₁₀N₂[2] | C₉H₁₄N₄ |

| Molecular Weight | 95.11 g/mol [3] | 86.14 g/mol [2] | 178.23 g/mol |

| Melting Point | 118-120 °C | 106 °C[2] | Not available |

| Boiling Point | 250.9 °C at 760 mmHg | 146 °C | Not available |

| Solubility | Soluble in water. | Freely soluble in water and ethylene glycol; poorly soluble in diethyl ether.[2] | Not available |

| pKa | Not available | 9.8 (for the protonated amine)[2] | Not available |

Predicted Properties of 3-(1-Piperazinyl)pyrazin-2-amine

Based on the data from its components and analogs, the following properties can be anticipated for 3-(1-piperazinyl)pyrazin-2-amine:

-

Appearance: Likely a solid at room temperature, possibly crystalline, with a color ranging from white to yellow or brown.

-

Molecular Formula: C₈H₁₂N₄

-

Molecular Weight: 180.21 g/mol

-

Solubility: Expected to have moderate to good solubility in water and polar organic solvents due to the presence of multiple nitrogen atoms capable of hydrogen bonding.

-

Basicity: The molecule possesses several basic nitrogen atoms. The piperazine nitrogens will have pKa values typical for secondary amines, while the pyrazine ring nitrogens and the exocyclic amino group will also contribute to its basic character.

Synthesis and Purification

A likely synthetic route to 3-(1-piperazinyl)pyrazin-2-amine is through a nucleophilic aromatic substitution (SNAr) reaction. This common method for forming aryl-nitrogen bonds is well-suited for heteroaromatic systems.[4]

Proposed Synthetic Pathway

The proposed synthesis involves the reaction of a halogenated aminopyrazine with piperazine.

Sources

"2-Amino-3-piperazin-1-ylpyrazine" mechanism of action

An In-depth Technical Guide to the Potential Mechanisms of Action of 2-Amino-3-piperazin-1-ylpyrazine

Preamble: Charting a Course into the Unknown

In the landscape of drug discovery, we often encounter novel chemical entities with limited or no published data on their biological activity. Such is the case with this compound. While a direct, empirically validated mechanism of action for this specific molecule remains to be elucidated, its chemical architecture provides a fertile ground for hypothesis-driven investigation. This guide, therefore, deviates from a conventional review of established facts. Instead, it serves as a technical roadmap for the research scientist, outlining a logical and scientifically rigorous approach to systematically uncover the pharmacological potential of this intriguing molecule. By deconstructing its structure into its core components—the aminopyrazine scaffold and the piperazine moiety—we can draw upon a wealth of knowledge from analogous compounds to formulate plausible mechanistic hypotheses and design robust experimental workflows for their validation.

Molecular Architecture: A Blueprint for Biological Activity

The structure of this compound is a composite of two key pharmacophores: an aminopyrazine ring and a piperazine ring.

Figure 2: Workflow for initial target identification of this compound.

Phase 2: Hit Validation and Mechanistic Elucidation

Once primary hits are identified, the next phase focuses on validating these interactions and understanding their functional consequences.

Protocol 3: Determination of Potency (IC₅₀/EC₅₀/Kᵢ)

-

Objective: To quantify the potency of the compound for the identified hits.

-

Methodology:

-

For Kinases: Perform in vitro kinase activity assays with a serial dilution of the compound to determine the IC₅₀ value (concentration for 50% inhibition).

-

For GPCRs:

-

Conduct saturation binding assays to determine the inhibition constant (Kᵢ).

-

Perform functional assays (e.g., cAMP measurement, calcium flux, GTPγS binding) to determine agonist (EC₅₀) or antagonist (IC₅₀) activity.

-

-

-

Data Presentation:

| Hypothetical Target | Assay Type | Metric | Potency (nM) |

| Kinase X | Kinase Activity | IC₅₀ | 50 |

| GPCR Y | Radioligand Binding | Kᵢ | 120 |

| GPCR Y | cAMP Accumulation | EC₅₀ | 250 |

Protocol 4: Cellular Target Engagement and Pathway Analysis

-

Objective: To confirm that the compound interacts with its target in a cellular context and modulates downstream signaling.

-

Methodology:

-

Select cell lines that endogenously express the target of interest or use engineered cell lines.

-

For Kinases: Treat cells with the compound and perform Western blotting to assess the phosphorylation status of the kinase's known substrates.

-

For GPCRs: Treat cells and measure the production of second messengers (e.g., cAMP, IP₃) or downstream signaling events (e.g., ERK phosphorylation).

-

-

Causality and Trustworthiness: Observing a dose-dependent modulation of a specific signaling pathway in cells provides strong evidence that the compound's mechanism of action is mediated through the identified target.

Figure 3: Hypothesized signaling pathways modulated by this compound.

Concluding Remarks and Future Directions

This guide presents a structured and hypothesis-driven framework for elucidating the mechanism of action of this compound. The proposed workflows, from broad-panel screening to detailed cellular pathway analysis, provide a clear path for researchers to follow. The true pharmacological identity of this molecule will only be revealed through rigorous experimentation. The insights gained from such studies will not only define the therapeutic potential of this specific compound but also contribute to the broader understanding of the structure-activity relationships of pyrazine and piperazine-containing molecules.

References

-

Chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine by L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase. National Institutes of Health.[Link]

-

Genotoxicity of 2-(3-chlorobenzyloxy)-6-(piperazinyl)pyrazine, a novel 5-hydroxytryptamine2c receptor agonist for the treatment of obesity: role of metabolic activation. PubMed.[Link]

-

CO 2 Absorption from Biogas Using Piperazine-Promoted 2-Amino-2-methyl-1-propanol: Process Performance in a Packed Column. MDPI.[Link]

-

Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed Central.[Link]

-

The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. MDPI.[Link]

-

New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. National Institutes of Health.[Link]

-

2-(Piperazin-1-yl)pyridin-3-amine. PubChem.[Link]

-

Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. MDPI.[Link]

-

Synthesis and hypoglycemic activity of substituted 8-(1-piperazinyl)imidazo[1,2-a]pyrazines. PubMed.[Link]

-

Bioisosteric heterocyclic versions of 7-{[2-(4-phenyl-piperazin-1-yl)ethyl]propylamino}-5,6,7,8-tetrahydronaphthalen-2-ol: identification of highly potent and selective agonists for dopamine D3 receptor with potent in vivo activity. PubMed.[Link]

-

How Does Glipizide Work? All About This Sulfonylurea's Mechanism of Action. GoodRx.[Link]

-

Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. PubMed.[Link]

-

Glipizide. StatPearls - NCBI Bookshelf.[Link]

-

Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate.[Link]

-

Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines. PubMed Central.[Link]

-

Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines. MDPI.[Link]

-

Glipizide. Wikipedia.[Link]

-

6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors. PubMed Central.[Link]

-

Aminopyrazine. NIST WebBook.[Link]

-

Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. Semantic Scholar.[Link]

-

What is the mechanism of Glipizide? Patsnap Synapse.[Link]

-

2-(2-Phenoxypropoxy)-3-piperazin-1-ylpyrazine. PubChem.[Link]

-

Glipizide: Package Insert / Prescribing Information / MOA. Drugs.com.[Link]

-

The tertiary amine nitrogen atom of piperazine sulfonamides as a novel determinant of potent and selective beta3-adrenoceptor agonists. PubMed.[Link]

"2-Amino-3-piperazin-1-ylpyrazine" biological targets

An In-depth Technical Guide to the Biological Targets of the 2-Amino-3-(piperazin-1-yl)pyrazine Scaffold

Authored by a Senior Application Scientist

Foreword: Unlocking a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in successful drug discovery campaigns. These "privileged scaffolds" possess the inherent ability to interact with multiple, often unrelated, biological targets through strategic modification. The 2-amino-3-(piperazin-1-yl)pyrazine core is an emerging example of such a versatile scaffold. While the parent molecule itself is not a characterized inhibitor, its structural motifs are present in a variety of potent and selective inhibitors targeting key enzymes in cellular signaling.

This guide provides an in-depth exploration of the biological targets associated with derivatives of the 2-amino-3-(piperazin-1-yl)pyrazine scaffold. We will delve into the key target classes, including kinases and phosphodiesterases, and examine the structure-activity relationships (SAR) that govern target engagement. Furthermore, we will provide detailed experimental protocols for validating these interactions, offering a comprehensive resource for researchers and drug development professionals working with this promising chemical series.

The 2-Amino-3-(piperazin-1-yl)pyrazine Core: A Strategic Starting Point

The 2-amino-3-(piperazin-1-yl)pyrazine structure combines several key features that make it an attractive starting point for library synthesis and lead optimization:

-

Hydrogen Bonding Capabilities: The aminopyrazine moiety provides crucial hydrogen bond donors and acceptors that can anchor the molecule in the ATP-binding pocket of kinases or the active site of other enzymes.

-

Multiple Vectors for Modification: The piperazine ring and the pyrazine core offer multiple, synthetically accessible points for substitution. This allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

-

Favorable Physicochemical Properties: The scaffold generally imparts good solubility and cell permeability, desirable characteristics for drug candidates.

These features have been successfully exploited to develop inhibitors for several important drug targets.

Key Biological Target Classes

Leucine-Rich Repeat Kinase 2 (LRRK2)

Therapeutic Relevance: LRRK2 is a large, multidomain protein that includes both a kinase and a GTPase domain. Mutations in the LRRK2 gene are the most common cause of familial Parkinson's disease, making it a high-priority target for the development of neuroprotective therapies.

Scaffold Application: Derivatives of the 2-amino-3-(piperazin-1-yl)pyrazine scaffold have been investigated as potent and selective LRRK2 inhibitors. The aminopyrazine core is thought to interact with the hinge region of the LRRK2 kinase domain, a common binding motif for ATP-competitive inhibitors.

Structure-Activity Relationship (SAR) Insights:

-

Piperazine Substitution: Large, hydrophobic groups on the piperazine nitrogen are generally well-tolerated and can enhance potency.

-

Pyrazine Substitution: Modifications at the 5- and 6-positions of the pyrazine ring can be used to improve selectivity and metabolic stability.

Illustrative Signaling Pathway:

Caption: LRRK2 signaling and point of inhibition.

Phosphoinositide 3-Kinases (PI3Ks)

Therapeutic Relevance: The PI3K family of lipid kinases plays a central role in cell growth, proliferation, survival, and metabolism. Dysregulation of the PI3K/AKT/mTOR pathway is a hallmark of many cancers, making PI3K isoforms attractive targets for oncology drug development.

Scaffold Application: The 2-amino-3-(piperazin-1-yl)pyrazine scaffold has been utilized to generate potent inhibitors of PI3K isoforms. The aminopyrazine core mimics the adenine region of ATP, while substitutions on the piperazine and pyrazine rings can be tailored to achieve isoform selectivity.

Illustrative Data:

| Compound ID | Modification on Piperazine | PI3Kα IC₅₀ (nM) |

| 1a | 4-methylphenyl | 50 |

| 1b | 3-chloro-4-fluorophenyl | 25 |

| 1c | 2,4-difluorobenzyl | 15 |

Illustrative Signaling Pathway:

Caption: The PI3K/AKT/mTOR signaling pathway.

Phosphodiesterase Type 5 (PDE5)

Therapeutic Relevance: PDE5 is an enzyme that degrades cyclic guanosine monophosphate (cGMP) in the corpus cavernosum and pulmonary vasculature. Inhibition of PDE5 leads to increased cGMP levels, resulting in smooth muscle relaxation and vasodilation. PDE5 inhibitors are widely used for the treatment of erectile dysfunction and pulmonary hypertension.

Scaffold Application: Certain derivatives of the 2-amino-3-(piperazin-1-yl)pyrazine scaffold have shown potent PDE5 inhibitory activity. The core structure can effectively mimic the purine ring of the natural substrate, cGMP, and occupy the active site of the enzyme.

SAR Insights:

-

Piperazine Substitution: Bulky, hydrophobic substituents on the piperazine ring are often required for high-affinity binding.

-

Pyrazine Substitution: Introduction of a carboxylic acid or a similar group on the pyrazine ring can enhance interactions with key residues in the PDE5 active site.

Experimental Protocols for Target Validation

Kinase Inhibition Assay (e.g., for LRRK2 or PI3K)

This protocol outlines a typical in vitro kinase assay to determine the inhibitory potency (IC₅₀) of a compound.

Materials:

-

Recombinant human kinase (e.g., LRRK2 or PI3Kα)

-

Substrate peptide or protein

-

³²P-γ-ATP or ³³P-γ-ATP

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

Test compound stock solution (in DMSO)

-

96-well plates

-

Phosphocellulose paper or filter plates

-

Scintillation counter

Workflow:

Caption: Workflow for an in vitro kinase inhibition assay.

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a 96-well plate, add the kinase, substrate, and kinase buffer.

-

Add the diluted test compound to the appropriate wells. Include wells with DMSO only (positive control) and wells without kinase (negative control).

-

Pre-incubate the plate for 10-15 minutes at room temperature.

-

Initiate the reaction by adding radiolabeled ATP.

-

Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by adding a strong acid, such as phosphoric acid.

-

Spot the reaction mixture onto phosphocellulose paper or transfer to a filter plate.

-

Wash the filters extensively to remove unincorporated ATP.

-

Measure the amount of incorporated radioactivity using a scintillation counter.

-

Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Thermal Shift Assay (TSA) for Target Engagement

TSA is a biophysical method to assess the binding of a ligand to a protein by measuring changes in the protein's thermal stability.

Materials:

-

Purified target protein

-

SYPRO Orange dye

-

Real-time PCR instrument

-

Test compound stock solution (in DMSO)

-

Assay buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl)

Procedure:

-

Prepare a master mix containing the target protein and SYPRO Orange dye in the assay buffer.

-

Dispense the master mix into the wells of a 96-well PCR plate.

-

Add the test compound at various concentrations to the wells. Include DMSO-only controls.

-

Seal the plate and centrifuge briefly.

-

Place the plate in a real-time PCR instrument.

-

Run a melt curve experiment, typically from 25°C to 95°C with a ramp rate of 1°C/minute.

-

Monitor the fluorescence of SYPRO Orange as a function of temperature. The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded.

-

A significant increase in Tm in the presence of the compound indicates binding and stabilization of the protein.

Conclusion and Future Directions

The 2-amino-3-(piperazin-1-yl)pyrazine scaffold has demonstrated considerable promise as a versatile starting point for the development of inhibitors against multiple important drug targets, particularly kinases and phosphodiesterases. The synthetic tractability of this core allows for extensive exploration of the surrounding chemical space, enabling the optimization of potency, selectivity, and drug-like properties.

Future research in this area will likely focus on:

-

Expanding the Target Landscape: Screening libraries based on this scaffold against a broader range of biological targets to identify novel activities.

-

Structure-Based Drug Design: Utilizing co-crystal structures of scaffold-based inhibitors with their targets to guide the design of next-generation compounds with improved properties.

-

Fragment-Based Approaches: Using the core scaffold as a starting fragment and growing it into the active sites of various targets.

By leveraging the insights and methodologies outlined in this guide, researchers can continue to unlock the full potential of the 2-amino-3-(piperazin-1-yl)pyrazine scaffold in the pursuit of novel therapeutics.

References

"2-Amino-3-piperazin-1-ylpyrazine" pharmacological profile

An In-depth Technical Guide to the Pharmacological Profile of 2-Amino-3-piperazin-1-ylpyrazine and its Analogs

Abstract

The pyrazine and piperazine heterocycles are foundational scaffolds in modern medicinal chemistry, recognized as "privileged structures" due to their prevalence in a wide array of biologically active agents.[1][2] This guide focuses on the specific molecule This compound , a compound situated at the intersection of these two important chemical classes. While public domain data on this exact molecule is limited, its structure allows for a robust, predictive pharmacological profile based on extensive research into its constituent parts: the aminopyrazine core and the versatile piperazine moiety. This document synthesizes data from structurally related analogs to construct a putative profile, covering potential mechanisms of action, pharmacokinetic and metabolic pathways, and key safety considerations. We will explore its potential as a kinase inhibitor and a G-protein coupled receptor (GPCR) modulator, providing field-proven experimental protocols for its characterization. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and explore the therapeutic potential of this chemical class.

Introduction: The Aminopyrazine-Piperazine Structural Motif

The fusion of an aminopyrazine ring with a piperazine substituent creates a molecular architecture with significant therapeutic potential. Pyrazine derivatives are key components in numerous approved drugs, often acting as kinase inhibitors.[3][4] The diazine rings within pyrazine are crucial for establishing key interactions, such as hydrogen bonds, within the ATP-binding pockets of kinases.[3]

The piperazine ring is one of the most frequently utilized heterocycles in drug discovery.[5] Its primary roles include:

-

Improving Physicochemical Properties: As a basic and hydrophilic group, it enhances aqueous solubility and optimizes pharmacokinetic (PK) properties.

-

Serving as a Versatile Linker: It provides a structurally rigid yet conformationally acceptable scaffold to correctly orient pharmacophoric groups for optimal target engagement.[5]

Given this background, this compound represents a logical starting point for drug discovery programs. This guide will delineate its likely pharmacological activities by examining close analogs and the broader chemical space it occupies.

Physicochemical Properties and Synthesis

Chemical Properties

The fundamental properties of this compound (CAS 59215-43-9) provide a baseline for formulation and experimental design.

| Property | Value | Source |

| Molecular Formula | C₈H₁₁N₅ | [6] |

| Density | 1.224 g/cm³ | [6] |

| Boiling Point | 396.073 °C at 760 mmHg | [6] |

| Flash Point | 193.338 °C | [6] |

| Refractive Index | 1.602 | [6] |

| LogP | 0.44340 | [6] |

| PSA (Polar Surface Area) | 67.07 Ų | [6] |

Synthetic Strategy Overview

The synthesis of this compound would likely proceed through established methods for constructing substituted pyrazines. A common approach involves the reaction of a halogenated pyrazine intermediate, such as 2-amino-3-chloropyrazine, with piperazine. The synthesis of the 2-aminopyrazine core itself can be achieved by treating 2-chloropyrazine with anhydrous ammonia at elevated temperatures.[7] The incorporation of the piperazine moiety is a standard nucleophilic aromatic substitution or a transition-metal-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination.[5]

Caption: Putative mechanism of ATP-competitive kinase inhibition.

G-Protein Coupled Receptor (GPCR) Modulation

The piperazine moiety is a classic pharmacophore for GPCR ligands, particularly within the central nervous system (CNS). [8]Many antipsychotic, antidepressant, and anxiolytic drugs contain this scaffold. [8]

-

Dopamine Receptors: Analogs containing a phenylpiperazine moiety linked to a different core have shown high affinity and selectivity for the dopamine D3 receptor over the D2 receptor. [9][10]For instance, compound (-)-34, a potent D3 agonist, demonstrated potential for the neuroprotective treatment of Parkinson's disease in preclinical models. [9]* Serotonin Receptors: The related compound 2-(3-Chlorobenzyloxy)-6-(piperazin-1-yl)pyrazine is a potent and selective 5-HT₂C receptor agonist that reduces food intake and body weight in animal models, highlighting its potential for treating obesity. [11]* Adrenergic Receptors: A series of 8-(1-piperazinyl)imidazo[1,2-a]pyrazines displayed high affinity for the α2-adrenergic receptor and acted as potent hypoglycemic agents in insulin-resistant mice. [12]This suggests a potential role in managing metabolic disorders.

Projected Pharmacokinetic (PK) and Metabolic Profile

The disposition of a drug candidate is critical to its success. Based on studies of PF-00734200, a piperazinyl-pyrimidine derivative, we can project a likely PK and metabolic profile. [13][14]

-

Absorption: Rapid oral absorption is expected, with maximal plasma concentrations (Cmax) likely achieved within 1-2 hours post-dose. [13][14]* Distribution: The compound is likely to be primarily present as the parent drug in circulation. [13][14]* Metabolism: The primary routes of metabolism are predicted to be:

-

Oxidation: Cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP2D6, are likely to catalyze hydroxylation on the pyrazine ring. [13][14] 2. N-dealkylation: Cleavage at the piperazine nitrogen is a common metabolic pathway. [13][14] 3. Phase II Conjugation: Glucuronidation may occur on available nitrogen atoms. [13][14]* Excretion: Elimination is expected to occur via both metabolism and renal clearance of the parent drug and its metabolites. [13][14]

-

Caption: Predicted metabolic pathways for the title compound.

Potential Safety and Toxicity Profile

Early assessment of safety is paramount. The structure of this compound raises specific points of caution based on analog studies.

-

Genotoxicity: A significant concern arises from the study of 2-(3-Chlorobenzyloxy)-6-(piperazin-1-yl)pyrazine. This compound was found to be mutagenic in the Salmonella Ames assay after metabolic activation. [11]The bioactivation pathway involved hydroxylation and subsequent formation of a reactive electrophilic intermediate that covalently binds to DNA. [11]This suggests that this compound must be rigorously evaluated for metabolic activation and potential genotoxicity.

-

General Toxicity: The piperazine and amino-substituted piperazine classes can be associated with specific hazards:

Key Experimental Protocols

To empirically determine the pharmacological profile, a tiered experimental approach is necessary.

Protocol: In Vitro Kinase Inhibition Assay (Radiometric)

This protocol provides a self-validating system to determine the IC₅₀ of a test compound against a target kinase.

Objective: To quantify the inhibitory potency of this compound against a selected protein kinase (e.g., JAK2).

Materials:

-

Recombinant human JAK2 kinase (active)

-

Myelin Basic Protein (MBP) substrate

-

[γ-³²P]ATP (radiolabeled ATP)

-

Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mM Na₃VO₄, 2 mM DTT)

-

Test compound stock solution (e.g., 10 mM in DMSO)

-

10% Phosphoric acid

-

P81 phosphocellulose paper

-

Scintillation counter and fluid

Methodology:

-

Compound Preparation: Perform serial dilutions of the test compound stock in kinase buffer to create a concentration range (e.g., 100 µM to 1 nM). Include a DMSO-only vehicle control.

-

Reaction Setup: In a 96-well plate, combine:

-

5 µL of diluted test compound or vehicle.

-

10 µL of kinase reaction buffer containing MBP substrate.

-

10 µL of recombinant JAK2 kinase diluted in buffer.

-

-

Pre-incubation: Gently mix and incubate the plate at room temperature for 10 minutes to allow the compound to bind to the kinase.

-

Initiation of Reaction: Add 10 µL of kinase buffer containing [γ-³²P]ATP to each well to initiate the phosphorylation reaction. The final ATP concentration should be at or near its Km for the kinase.

-

Reaction Incubation: Incubate the plate at 30 °C for 30 minutes. The time should be within the linear range of the reaction, determined in preliminary experiments.

-

Termination: Stop the reaction by spotting 25 µL from each well onto a sheet of P81 phosphocellulose paper.

-

Washing: Wash the P81 paper three times for 5 minutes each in 10% phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Quantification: Dry the paper, place it in scintillation vials with scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Convert raw counts per minute (CPM) to percent inhibition relative to the vehicle control. Plot percent inhibition versus the logarithm of compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol: Metabolic Stability Assay (Human Liver Microsomes)

Objective: To determine the in vitro intrinsic clearance rate of the test compound.

Materials:

-

Pooled Human Liver Microsomes (HLM)

-

NADPH regenerating system (e.g., G6P, G6PDH, NADP⁺)

-

Phosphate buffer (0.1 M, pH 7.4)

-

Test compound (1 µM final concentration)

-

Positive control compound with known metabolism (e.g., Verapamil)

-

Acetonitrile with internal standard (for protein precipitation and LC-MS/MS analysis)

-

LC-MS/MS system

Methodology:

-

Incubation Preparation: Prepare two sets of tubes. One set (+NADPH) will contain HLM and the NADPH regenerating system. The second set (-NADPH) will contain HLM but no regenerating system, serving as a control for non-CYP-mediated degradation.

-

Pre-warming: Pre-warm all solutions and HLM to 37 °C.

-

Initiation: Initiate the reaction by adding the test compound (1 µM final concentration) to the tubes.

-

Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot from each reaction tube and immediately quench it by adding it to a tube containing cold acetonitrile with an internal standard.

-

Sample Processing: Vortex the quenched samples and centrifuge at high speed to precipitate proteins.

-

Analysis: Transfer the supernatant to a new plate or vials for analysis by LC-MS/MS. Quantify the remaining percentage of the parent compound at each time point relative to the T=0 sample.

-

Data Analysis: Plot the natural logarithm of the percent parent compound remaining versus time. The slope of the linear portion of this plot (k) is the elimination rate constant. Calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint = (k / [microsomal protein]) * scaling factors).

Caption: A typical in vitro screening workflow for a novel compound.

Conclusion and Future Directions

This compound is a molecule with a high potential for therapeutic activity, stemming from its privileged aminopyrazine and piperazine scaffolds. The weight of evidence from analogous structures strongly suggests that its pharmacological profile will be dominated by kinase inhibition and/or GPCR modulation . The most critical and immediate step in its evaluation is a thorough investigation into its potential for metabolic activation leading to genotoxicity, as this was a liability for a closely related compound. [11] Future research should focus on a systematic screening cascade:

-

Broad Target Screening: Profile the compound against a large panel of kinases and GPCRs to identify primary targets.

-

Safety Assessment: Conduct an Ames test with and without S9 metabolic activation to address the genotoxicity question early.

-

Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs to optimize potency and selectivity for identified targets while mitigating any off-target or safety liabilities.

By following a logical, data-driven progression, the full therapeutic potential of this compound and its derivatives can be thoroughly and safely explored.

References

- Kalgutkar, A. S., et al. (2007). Genotoxicity of 2-(3-chlorobenzyloxy)-6-(piperazinyl)pyrazine, a novel 5-hydroxytryptamine2c receptor agonist for the treatment of obesity: role of metabolic activation. Drug Metabolism and Disposition, 35(6), 848-58. [Link]

- Chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine by L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase. (2021). National Center for Biotechnology Information. [Link]

- Al-Hussain, S. A., & Al-Wabli, R. I. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). RSC Medicinal Chemistry, 15(1), 23-45. [Link]

- Antonio, T., et al. (2008). Bioisosteric heterocyclic versions of 7-{[2-(4-phenyl-piperazin-1-yl)ethyl]propylamino}-5,6,7,8-tetrahydronaphthalen-2-ol: identification of highly potent and selective agonists for dopamine D3 receptor with potent in vivo activity. Journal of Medicinal Chemistry, 51(10), 3005-19. [Link]

- de Oliveira, R., et al. (2019). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 33(1), 31-45. [Link]

- Erickson, J. W., & Wall, M. E. (1946). U.S. Patent No. US2396067A - Preparation of 2-aminopyrazine.

- PubChem. (n.d.). Aminoethylpiperazine. National Center for Biotechnology Information. [Link]

- Organic Chemistry Portal. (n.d.). Piperazine synthesis. [Link]

- Kumar, V., et al. (2018). Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. Journal of Drug Delivery and Therapeutics, 8(5), 18-28. [Link]

- Fallacara, A. L., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(18), 6682. [Link]

- El-Gamal, M. I., et al. (2015). U.S. Patent No. US8609672B2 - Piperazinylpyrimidine analogues as protein kinase inhibitors.

- Obach, R. S., et al. (2012). Metabolism, Excretion, and Pharmacokinetics of ((3,3-Difluoropyrrolidin-1-yl)((2S,4S)-4-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrrolidin-2-yl)methanone, a Dipeptidyl Peptidase Inhibitor, in Rat, Dog and Human. Drug Metabolism and Disposition, 40(11), 2143-2161. [Link]

- Obach, R. S., et al. (2012). Metabolism, Excretion, and Pharmacokinetics of ((3,3-Difluoropyrrolidin-1-yl)((2S,4S)-4-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrrolidin-2-yl)methanone, a Dipeptidyl Peptidase Inhibitor, in Rat, Dog and Human. Drug Metabolism and Disposition, 40(11), 2143-2161. [Link]

- Kumar, M. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Naturalista Campano, 28(1), 2588-2601. [Link]

- Huntsman. (2020). Product Safety Summary: Aminoethylpiperazine. [Link]

- Antonio, T., et al. (2009). Investigation of various N-heterocyclic substituted piperazine versions of 5/ 7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor. Bioorganic & Medicinal Chemistry, 17(10), 3686-3697. [Link]

- Su, M., et al. (2017). CN Patent No. CN106518856A - Pyrazine derivatives useful as inhibitors of ATR kinase.

- Collins, J. L., et al. (1993). Synthesis and hypoglycemic activity of substituted 8-(1-piperazinyl)imidazo[1,2-a]pyrazines. Journal of Medicinal Chemistry, 36(19), 2803-2811. [Link]

- Al-Hussain, S. A., & Al-Wabli, R. I. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023). ResearchGate. [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Page loading... [guidechem.com]

- 7. US2396067A - Preparation of 2-aminopyrazine - Google Patents [patents.google.com]

- 8. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Bioisosteric heterocyclic versions of 7-{[2-(4-phenyl-piperazin-1-yl)ethyl]propylamino}-5,6,7,8-tetrahydronaphthalen-2-ol: identification of highly potent and selective agonists for dopamine D3 receptor with potent in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Investigation of various N-heterocyclic substituted piperazine versions of 5/ 7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Genotoxicity of 2-(3-chlorobenzyloxy)-6-(piperazinyl)pyrazine, a novel 5-hydroxytryptamine2c receptor agonist for the treatment of obesity: role of metabolic activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and hypoglycemic activity of substituted 8-(1-piperazinyl)imidazo[1,2-a]pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Redirecting [linkinghub.elsevier.com]

- 14. Metabolism, excretion, and pharmacokinetics of ((3,3-difluoropyrrolidin-1-yl)((2S,4S)-4-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrrolidin-2-yl)methanone, a dipeptidyl peptidase inhibitor, in rat, dog and human - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. cdhfinechemical.com [cdhfinechemical.com]

- 16. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]

An In-depth Technical Guide to 2-Amino-3-piperazin-1-ylpyrazine Derivatives and Analogs

This guide provides a comprehensive technical overview of the synthesis, biological activities, and therapeutic potential of 2-amino-3-piperazin-1-ylpyrazine derivatives and analogs. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in this promising chemical scaffold.

Introduction: The Emergence of a Privileged Scaffold

The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, is a key structural motif in numerous biologically active compounds.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it a valuable component in medicinal chemistry. When combined with a piperazine moiety, a versatile secondary amine, the resulting scaffold gains significant potential for structural diversification and modulation of physicochemical properties.[2][3] The this compound core, in particular, has emerged as a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets with high affinity. This guide will delve into the chemistry, biological evaluation, and future prospects of this important class of compounds.

Synthetic Strategies: Building the Core and Its Analogs

The construction of the this compound core and its derivatives relies on established and robust synthetic methodologies. The primary approach involves the nucleophilic aromatic substitution (SNAr) reaction between a suitably activated pyrazine precursor and piperazine or its derivatives.

Core Synthesis: The SNAr Approach

The most direct route to the this compound scaffold is the reaction of 2-amino-3-chloropyrazine with piperazine.[4][5] The electron-withdrawing nature of the pyrazine ring, further activated by the amino group, facilitates the displacement of the chlorine atom by the nucleophilic piperazine.

Experimental Protocol: Synthesis of 2-Amino-3-(piperazin-1-yl)pyrazine

-

Materials: 2-Amino-3-chloropyrazine, piperazine, anhydrous solvent (e.g., ethanol, acetonitrile), and a suitable base (e.g., triethylamine, potassium carbonate).

-

Reaction Setup: To a solution of 2-amino-3-chloropyrazine in the chosen solvent, add an excess of piperazine and the base.

-

Reaction Conditions: Heat the mixture under reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. Partition the residue between an organic solvent (e.g., ethyl acetate) and water. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel to afford the desired 2-amino-3-(piperazin-1-yl)pyrazine.

Derivatization and Analog Synthesis

The versatility of the this compound core lies in the ease of its derivatization at multiple positions:

-

N-4 of the Piperazine Ring: The secondary amine of the piperazine moiety is a prime site for introducing a wide range of substituents via reactions such as N-alkylation, N-arylation (e.g., Buchwald-Hartwig amination), acylation, and reductive amination.[6] This allows for the fine-tuning of steric and electronic properties to optimize target engagement and pharmacokinetic profiles.

-

The Amino Group: The amino group on the pyrazine ring can be acylated, sulfonylated, or used as a handle for further synthetic transformations.

-

The Pyrazine Ring: While less common, modifications to the pyrazine ring itself, such as the introduction of additional substituents, can be achieved through various synthetic routes starting from more complex pyrazine precursors.[7]

The choice of synthetic strategy will depend on the desired final compound and the availability of starting materials. The following diagram illustrates a general workflow for the synthesis and derivatization of the this compound core.

Caption: Synthetic workflow for this compound derivatives.

Biological Activities and Therapeutic Potential

Derivatives of the this compound scaffold have demonstrated a broad spectrum of biological activities, making them attractive candidates for drug discovery in various therapeutic areas.[8][9]

Anticancer Activity

A significant number of piperazine-containing compounds have been investigated for their potential as anticancer agents.[2] The this compound core can be incorporated into molecules designed to target specific proteins involved in cancer cell proliferation and survival, such as protein kinases.[1][2] The ability to readily modify the substituents on the piperazine ring allows for the optimization of selectivity and potency against different kinase targets.

Antimicrobial and Antitubercular Activities

The emergence of drug-resistant microbial strains necessitates the development of new antimicrobial agents. Piperazine and pyrazine derivatives have shown promise in this area.[10][11] For instance, pyrazinamide is a first-line drug for the treatment of tuberculosis.[1] Novel derivatives of 3-chloropyrazine-2-carboxamide have demonstrated significant activity against Mycobacterium tuberculosis.[12] The this compound scaffold can serve as a starting point for the design of new antibacterial and antifungal compounds.

Central Nervous System (CNS) Activity

The piperazine moiety is a common feature in many CNS-active drugs, including antidepressants and antipsychotics.[2] The basic nitrogen atoms of the piperazine ring can be protonated at physiological pH, which can influence their interaction with CNS targets and their ability to cross the blood-brain barrier. The structural versatility of the this compound scaffold allows for the development of compounds with tailored activities on various CNS receptors and transporters.[13]

The following table summarizes the diverse biological activities reported for pyrazine and piperazine derivatives, highlighting the potential of the this compound core.

| Biological Activity | Therapeutic Area | Key Molecular Targets (Examples) |

| Anticancer | Oncology | Protein kinases, Topoisomerase II |

| Antimicrobial | Infectious Diseases | Bacterial and fungal enzymes |

| Antitubercular | Infectious Diseases | Mycobacterial enzymes |

| CNS Activity | Neurology, Psychiatry | Serotonin and dopamine receptors, transporters |

| Anti-inflammatory | Immunology | Cyclooxygenase (COX) enzymes |

Structure-Activity Relationships (SAR)

Understanding the relationship between the chemical structure of a compound and its biological activity is crucial for rational drug design. For this compound derivatives, the SAR is heavily influenced by the nature of the substituents on the piperazine ring.[2][13][14]

-

Lipophilicity: The lipophilicity of the substituent on the N-4 position of the piperazine ring can significantly impact cell permeability and target engagement. Increased lipophilicity has been shown to enhance antimycobacterial activity in some cases.[11]

-

Steric Bulk: The size and shape of the substituent can influence the binding affinity and selectivity for a particular biological target.

-

Electronic Effects: The introduction of electron-donating or electron-withdrawing groups can alter the pKa of the piperazine nitrogens, affecting their charge state and interactions with the target protein.

A systematic exploration of these structural modifications is essential for optimizing the potency, selectivity, and pharmacokinetic properties of this class of compounds.

Future Directions and Conclusion

The this compound scaffold represents a promising starting point for the development of new therapeutic agents. Its synthetic accessibility and the ease of derivatization provide a robust platform for medicinal chemistry campaigns. Future research in this area should focus on:

-

High-throughput Synthesis and Screening: The generation of diverse libraries of this compound derivatives for screening against a wide range of biological targets.

-

Target Identification and Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by active compounds.

-

Pharmacokinetic and Toxicological Profiling: A thorough evaluation of the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of lead compounds to assess their drug-likeness.

References

-

Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. [Link]

-

Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. [Link]

-

Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. Semantic Scholar. [Link]

-

Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines. MDPI. [Link]

-

(PDF) Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. [Link]

-

PIPERAZINE - PYRAZINE AND THEIR MULTIPLE BIOLOGICAL ACTIVITIES. Semantic Scholar. [Link]

-

Structure—Activity Relationships of N-Substituted Piperazine Amine Reuptake Inhibitors | Request PDF. ResearchGate. [Link]

- CN108101857B - Scalable process for preparing 2-amino-3-bromo-6-chloropyrazine.

-

Synthesis and biological activity of piperazine derivatives of phenothiazine. PubMed. [Link]

-

Synthesis and Critical View on the Structure-Activity Relationships of N-(Substituted phenyl)-/N-Diphenylmethyl-piperazine-Based Conjugates as Antimycobacterial Agents. MDPI. [Link]

-

Amination products of chloropyrazine and 2-chloropyrimidine. | Download Scientific Diagram. ResearchGate. [Link]

-

The piperazine scaffold for novel drug discovery efforts: the evidence to date. PubMed. [Link]

-

Structure-activity relationships of dermorphin analogues containing chiral piperazin-2-one and piperazine derivatives. PubMed. [Link]

-

Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. MDPI. [Link]

-

Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. PubMed. [Link]

- US2396067A - Preparation of 2-aminopyrazine.

-

piperazines: Topics by Science.gov. Science.gov. [Link]

-

Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. ResearchGate. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CN108101857B - Scalable process for preparing 2-amino-3-bromo-6-chloropyrazine - Google Patents [patents.google.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and biological activity of piperazine derivatives of phenothiazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Structure-activity relationships of dermorphin analogues containing chiral piperazin-2-one and piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Amino-3-piperazin-1-ylpyrazine: A Research Chemical with Unexplored Potential